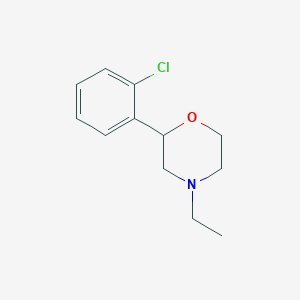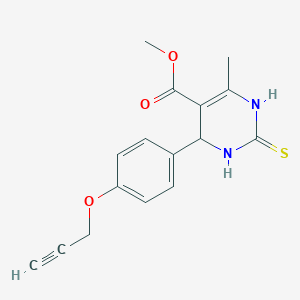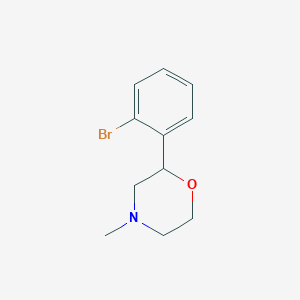![molecular formula C13H16N4O3S2 B7572513 S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPDT or NSC231466 and is a member of the carbamothioate family of compounds. MPDT has gained significant attention due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of MPDT involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been found to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, thereby inhibiting their activity. The inhibition of these enzymes can lead to various physiological effects, including increased levels of acetylcholine and decreased levels of carbon dioxide.
Biochemical and Physiological Effects:
MPDT has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter levels. This compound has been found to increase the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and muscle contraction. MPDT has also been found to decrease the levels of carbon dioxide, a gas that is involved in various physiological processes, including respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPDT has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential use in the treatment of various diseases. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of MPDT, including its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the development of new synthesis methods for MPDT may lead to the discovery of new compounds with similar properties and potential applications.
Métodos De Síntesis
The synthesis of MPDT involves several steps, including the reaction of 4-bromopyrazole with sodium hydride to form 4-pyrazolyl sodium salt. This salt is then reacted with N,N-dimethylcarbamoyl chloride to form N,N-dimethylcarbamoyl-4-pyrazolyl. The final step involves the reaction of N,N-dimethylcarbamoyl-4-pyrazolyl with 3-aminobenzenesulfonyl chloride to form S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate.
Aplicaciones Científicas De Investigación
MPDT has been studied for its potential applications in scientific research, particularly in the field of biochemistry. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. MPDT has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-16(2)13(18)21-11-6-4-5-10(7-11)15-22(19,20)12-8-14-17(3)9-12/h4-9,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVLZPPLWYYRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)SC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)

![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)